2-[2-(2-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid is an organic compound with the molecular formula C14H10N2O3 It features a benzoxazole ring fused with a pyridine ring, making it a heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by condensing 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Pyridine Ring Introduction: The pyridine ring is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of pyridine with a halogenated benzoxazole.
Acetic Acid Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzoxazole ring, potentially leading to the formation of dihydrobenzoxazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetic acid moiety, forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to form esters or amides, respectively.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Dihydrobenzoxazole derivatives.
Substitution: Esters or amides of 2-[2-(2-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid.
Scientific Research Applications
Chemistry
In chemistry, 2-[2-(2-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs aimed at treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It may also find applications in the production of specialty chemicals and advanced polymers.
Mechanism of Action
The mechanism of action of 2-[2-(2-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-Pyridinyl)-1,3-benzoxazol-5-yl]propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
2-[2-(2-Pyridinyl)-1,3-benzoxazol-5-yl]butanoic acid: Contains a butanoic acid group, offering different chemical properties.
2-[2-(2-Pyridinyl)-1,3-benzoxazol-5-yl]methanol: Features a hydroxymethyl group instead of acetic acid.
Uniqueness
2-[2-(2-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid is unique due to its specific combination of a benzoxazole ring fused with a pyridine ring and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new compounds with enhanced properties.
Properties
IUPAC Name |
2-(2-pyridin-2-yl-1,3-benzoxazol-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-13(18)8-9-4-5-12-11(7-9)16-14(19-12)10-3-1-2-6-15-10/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBOAJLWQAOSKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(O2)C=CC(=C3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49678967 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.